PfThrRS-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

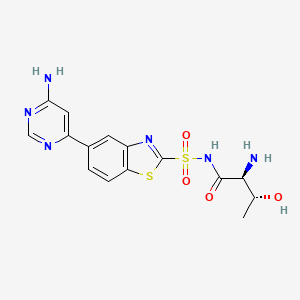

C15H16N6O4S2 |

|---|---|

Molecular Weight |

408.5 g/mol |

IUPAC Name |

(2S,3R)-2-amino-N-[[5-(6-aminopyrimidin-4-yl)-1,3-benzothiazol-2-yl]sulfonyl]-3-hydroxybutanamide |

InChI |

InChI=1S/C15H16N6O4S2/c1-7(22)13(17)14(23)21-27(24,25)15-20-10-4-8(2-3-11(10)26-15)9-5-12(16)19-6-18-9/h2-7,13,22H,17H2,1H3,(H,21,23)(H2,16,18,19)/t7-,13+/m1/s1 |

InChI Key |

NUAFQODJAZYOPI-UHLUBPPHSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)NS(=O)(=O)C1=NC2=C(S1)C=CC(=C2)C3=CC(=NC=N3)N)N)O |

Canonical SMILES |

CC(C(C(=O)NS(=O)(=O)C1=NC2=C(S1)C=CC(=C2)C3=CC(=NC=N3)N)N)O |

Origin of Product |

United States |

Foundational & Exploratory

In-depth Technical Guide: The Mechanism of Action of PfThrRS-IN-1

Introduction

Extensive searches for "PfThrRS-IN-1" have not yielded specific information on a compound with this designation. Therefore, this document serves as a generalized technical guide outlining the typical mechanism of action, data presentation, and experimental protocols that would be associated with a hypothetical inhibitor of a threonyl-tRNA synthetase (ThrRS), here denoted as PfThrRS, potentially from Plasmodium falciparum (Pf). This guide is intended for researchers, scientists, and drug development professionals.

Core Concepts: Targeting Threonyl-tRNA Synthetase

Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes responsible for charging transfer RNAs (tRNAs) with their cognate amino acids, a critical step in protein synthesis. Inhibition of a pathogen's aaRS, such as PfThrRS, presents a promising strategy for antimicrobial drug development due to the essential nature of the enzyme and potential differences between the pathogen and host enzymes that can be exploited for selectivity.

Hypothetical Mechanism of Action of this compound

This compound, as a hypothetical inhibitor, would likely function by interfering with the catalytic cycle of PfThrRS. The primary mechanism could involve one or more of the following:

-

Competitive Inhibition: this compound could compete with the natural substrates of the enzyme, namely threonine, ATP, or tRNAThr, for binding to the active site.

-

Non-competitive Inhibition: The inhibitor might bind to an allosteric site on the enzyme, inducing a conformational change that reduces its catalytic efficiency without directly blocking substrate binding.

-

Uncompetitive Inhibition: this compound could bind exclusively to the enzyme-substrate complex, preventing the completion of the catalytic reaction.

The specific molecular interactions, such as hydrogen bonding, hydrophobic interactions, or covalent bond formation, between this compound and the enzyme would dictate its potency and mode of action.

Quantitative Data Summary

For a novel inhibitor like this compound, a variety of quantitative data would be generated to characterize its activity and properties. The following table provides a template for summarizing such data.

| Parameter | Description | Hypothetical Value |

| IC50 | The half maximal inhibitory concentration against PfThrRS. | e.g., 50 nM |

| Ki | The inhibition constant, indicating the binding affinity to PfThrRS. | e.g., 25 nM |

| Selectivity Index | Ratio of host cell cytotoxicity to anti-parasitic activity. | e.g., >100 |

| EC50 | The half maximal effective concentration in a cell-based assay. | e.g., 200 nM |

| Solubility | The maximum concentration that can be dissolved in a solvent. | e.g., 100 µM |

| Permeability | The ability to cross biological membranes. | e.g., High |

Key Experimental Protocols

The characterization of this compound would involve a series of key experiments to elucidate its mechanism of action and pharmacological properties.

Enzyme Inhibition Assay

Objective: To determine the IC50 of this compound against recombinant PfThrRS.

Methodology:

-

Expression and purification of recombinant PfThrRS.

-

An aminoacylation assay is performed using radiolabeled [14C]-threonine.

-

The reaction mixture contains buffer, ATP, MgCl2, tRNAThr, [14C]-threonine, and varying concentrations of this compound.

-

The reaction is initiated by the addition of PfThrRS and incubated at 37°C.

-

The reaction is quenched, and the radiolabeled tRNA is precipitated and collected on a filter membrane.

-

Radioactivity is measured using a scintillation counter to determine the extent of inhibition.

-

IC50 values are calculated by fitting the data to a dose-response curve.

Kinetic Analysis

Objective: To determine the mode of inhibition (e.g., competitive, non-competitive).

Methodology:

-

The enzyme inhibition assay described above is performed.

-

The concentration of one substrate (e.g., threonine or ATP) is varied while keeping the other substrates at a constant, saturating concentration.

-

This is repeated for several fixed concentrations of this compound.

-

The data are plotted on a Lineweaver-Burk or Michaelis-Menten plot to determine the effect of the inhibitor on Km and Vmax, thereby revealing the mode of inhibition.

In Vitro Anti-parasitic Activity Assay

Objective: To determine the EC50 of this compound against P. falciparum cultures.

Methodology:

-

Synchronized cultures of P. falciparum are incubated with serial dilutions of this compound for a defined period (e.g., 72 hours).

-

Parasite growth is assessed using a SYBR Green I-based fluorescence assay, which measures DNA content.

-

The fluorescence intensity is measured, and the data are normalized to a no-drug control.

-

EC50 values are determined by fitting the data to a dose-response curve.

Cytotoxicity Assay

Objective: To assess the toxicity of this compound against a mammalian cell line (e.g., HepG2).

Methodology:

-

Mammalian cells are seeded in a 96-well plate and allowed to adhere.

-

The cells are treated with serial dilutions of this compound for 72 hours.

-

Cell viability is measured using a standard method, such as the MTT or resazurin assay.

-

The concentration that reduces cell viability by 50% (CC50) is calculated.

Visualizations

The following diagrams illustrate the hypothetical mechanism of action and experimental workflows.

Caption: Hypothetical inhibition mechanisms of this compound.

Caption: General experimental workflow for inhibitor characterization.

PfThrRS-IN-1: A Technical Guide to Target Identification and Validation in Plasmodium falciparum

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "PfThrRS-IN-1" is not referenced in currently available scientific literature. This guide is based on the validated antimalarial target, Plasmodium falciparum threonyl-tRNA synthetase (PfThrRS), and publicly available data on its known inhibitors. This document serves as a comprehensive technical guide to the methodologies and data relevant to the identification and validation of inhibitors targeting PfThrRS in the pursuit of novel antimalarial therapeutics.

Executive Summary

The emergence of drug-resistant strains of Plasmodium falciparum, the deadliest malaria parasite, necessitates the urgent discovery of novel antimalarial agents with new mechanisms of action. Aminoacyl-tRNA synthetases (aaRSs), essential enzymes in protein synthesis, represent a promising class of drug targets. This guide focuses on threonyl-tRNA synthetase (ThrRS) in P. falciparum (PfThrRS), a validated target for antimalarial drug development.[1][2][3] We provide a detailed overview of the target, its role in the parasite's lifecycle, and a comprehensive guide to the experimental protocols required for the identification and validation of PfThrRS inhibitors. Quantitative data on known inhibitors are presented for comparative analysis, and key experimental workflows and biological pathways are visualized to facilitate understanding.

Introduction: Threonyl-tRNA Synthetase as an Antimalarial Target

Protein synthesis is a fundamental process for the rapid growth and replication of P. falciparum within its human host.[4] Aminoacyl-tRNA synthetases are crucial enzymes in this pathway, responsible for the specific attachment of amino acids to their cognate tRNAs, a critical step in translating the genetic code into proteins.[5] The inhibition of these enzymes leads to the cessation of protein synthesis and subsequent parasite death.

P. falciparum possesses a set of 36 aminoacyl-tRNA synthetases, with distinct localization in the cytoplasm, apicoplast, and mitochondria. PfThrRS is a single-gene-encoded enzyme that is dually targeted to the cytoplasm and the apicoplast, making it an attractive target for inhibiting parasite growth in multiple essential compartments. The natural product borrelidin, a potent inhibitor of ThrRS, has demonstrated significant antimalarial activity, validating PfThrRS as a druggable target. However, the cytotoxicity of borrelidin has spurred the development of more selective analogs and novel chemical scaffolds.

Quantitative Data on PfThrRS Inhibitors

A number of compounds have been identified that inhibit PfThrRS and exhibit antiplasmodial activity. The following tables summarize the available quantitative data for key inhibitors, providing a baseline for the evaluation of new chemical entities.

Table 1: In Vitro Activity of Borrelidin and Its Analogs against P. falciparum

| Compound | P. falciparum IC50 (nM) | Human Cell IC50 (nM) | Selectivity Index (Human/Parasite) | Reference |

| Borrelidin | 0.97 | 345 | 355 | |

| Borrelidin Analog 1 | >100 | >10,000 | >100 | |

| Borrelidin Analog 2 | 1.8 | >10,000 | >5,555 | |

| Borrelidin Analog 3 | 2.5 | >10,000 | >4,000 | |

| Borrelidin Analog with CH2SPh moiety | 0.93 ng/mL | - | - |

Table 2: Potency of Fragment-Based Inhibitors against PfThrRS

| Fragment/Inhibitor | PfThrRS IC50 (µM) | Ligand Efficiency (LE) | Reference |

| Fragment 9a (O-Phenyl sulfamate) | Micromolar range | High | |

| Inhibitor 10a | Sub-micromolar | - | |

| Inhibitor 10b | - | - | |

| Inhibitor 11 | - | - | |

| Salicylic acid-based hit | Low micromolar | 0.34 |

Experimental Protocols

This section provides detailed methodologies for the key experiments required for the identification and validation of PfThrRS inhibitors.

PfThrRS Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant PfThrRS.

Materials:

-

Recombinant purified PfThrRS

-

L-threonine

-

ATP

-

tRNAThr

-

Assay buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.01% Tween-20)

-

Test compounds dissolved in DMSO

-

Detection reagent (e.g., Transcreener AMP/GMP Assay kit)

-

384-well assay plates

Procedure:

-

Prepare a reaction mixture containing assay buffer, L-threonine, ATP, and tRNAThr.

-

Dispense the test compounds at various concentrations into the assay plates. Include positive (known inhibitor) and negative (DMSO) controls.

-

Add the reaction mixture to the wells containing the test compounds.

-

Initiate the reaction by adding recombinant PfThrRS to each well.

-

Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., fluorescence polarization) using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement of a compound with PfThrRS in a cellular context.

Materials:

-

P. falciparum-infected red blood cells (synchronized culture)

-

Culture medium (e.g., RPMI 1640)

-

Test compound and DMSO

-

Phosphate-buffered saline (PBS) with protease inhibitors

-

Thermal cycler

-

Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

-

Centrifuge

-

SDS-PAGE and Western blotting reagents

-

Anti-PfThrRS antibody

Procedure:

-

Cell Treatment: Treat synchronized P. falciparum-infected red blood cells with the test compound or DMSO (vehicle control) for 1 hour at 37°C.

-

Heat Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 37°C to 70°C) for 3 minutes in a thermal cycler.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.

-

Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

-

Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction.

-

Analysis: Analyze the amount of soluble PfThrRS in each sample by Western blotting using a specific anti-PfThrRS antibody.

-

Data Analysis: Quantify the band intensities and plot the percentage of soluble PfThrRS against the temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Parasite Growth Inhibition Assay ([3H]-Hypoxanthine Incorporation)

This assay assesses the ability of a compound to inhibit the growth of P. falciparum in vitro.

Materials:

-

Synchronized ring-stage P. falciparum-infected red blood cells

-

Complete culture medium (hypoxanthine-free for the assay)

-

Test compounds serially diluted in culture medium

-

[3H]-hypoxanthine

-

96-well culture plates

-

Cell harvester and scintillation counter

Procedure:

-

Plate synchronized ring-stage parasites (e.g., 0.5% parasitemia, 2% hematocrit) in 96-well plates containing serial dilutions of the test compounds.

-

Incubate the plates for 24 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).

-

Add [3H]-hypoxanthine to each well and incubate for an additional 24-48 hours.

-

Harvest the cells onto filter mats using a cell harvester.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percent growth inhibition relative to untreated controls and determine the IC50 value.

Visualizations

Signaling Pathway: Protein Synthesis in P. falciparum

The following diagram illustrates the central role of aminoacyl-tRNA synthetases, including PfThrRS, in the protein synthesis pathway of P. falciparum.

Caption: The role of PfThrRS in P. falciparum protein synthesis.

Experimental Workflow: Target Validation using CETSA

The diagram below outlines the key steps in validating the engagement of an inhibitor with its target protein within the parasite using the Cellular Thermal Shift Assay.

Caption: Workflow for confirming target engagement with CETSA.

Logical Relationship: Hit-to-Lead Progression

This diagram illustrates the logical progression from identifying an initial hit to developing a lead compound in an antimalarial drug discovery program targeting PfThrRS.

Caption: Logical flow from hit identification to lead compound.

Conclusion

Plasmodium falciparum threonyl-tRNA synthetase is a clinically validated and highly promising target for the development of novel antimalarial drugs. The methodologies outlined in this guide provide a robust framework for the identification, validation, and optimization of PfThrRS inhibitors. The provided quantitative data for known inhibitors serves as a valuable benchmark for new discovery efforts. By leveraging these established protocols and a clear understanding of the target's role in parasite biology, the scientific community can accelerate the development of the next generation of antimalarial therapies to combat the global threat of drug-resistant malaria.

References

- 1. Structure-based identification of salicylic acid derivatives as malarial threonyl tRNA-synthetase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Malarial Threonyl tRNA Synthetase Inhibitors by Screening of a Focused Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of Protein Synthesis and Malaria Parasite Development by Drug Targeting of Methionyl-tRNA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural analyses of the malaria parasite aminoacyl‐tRNA synthetases provide new avenues for antimalarial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of the PfThrRS-IN-1 Binding Pocket: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico methodologies used to model the binding pocket of Plasmodium falciparum threonyl-tRNA synthetase (PfThrRS) in complex with a hypothetical inhibitor, IN-1. PfThrRS is a clinically validated target for the development of novel antimalarial drugs, and understanding the molecular interactions within its binding pocket is crucial for the rational design of potent inhibitors.[1][2] This document outlines the key computational techniques, presents data in a structured format, and includes detailed experimental protocols to guide researchers in this field.

Introduction to PfThrRS as a Drug Target

Plasmodium falciparum, the parasite responsible for the most severe form of malaria, relies on its own protein synthesis machinery for survival. Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes in this process, making them attractive targets for antimalarial drug discovery.[3][4] Threonyl-tRNA synthetase (ThrRS) is responsible for attaching threonine to its cognate tRNA, a critical step in protein translation. Inhibition of PfThrRS leads to the cessation of protein synthesis and parasite death.[5] The natural product borrelidin and its analogs have shown potent antimalarial activity by targeting PfThrRS. However, the development of new chemotypes with improved selectivity and pharmacokinetic properties is an ongoing effort.

In Silico Modeling Workflow

The in silico analysis of the PfThrRS-IN-1 binding pocket typically follows a multi-step computational workflow. This process begins with obtaining a three-dimensional structure of the protein, followed by molecular docking of the inhibitor and subsequent refinement and analysis using molecular dynamics simulations.

Caption: A generalized workflow for the in silico modeling of the this compound complex.

Methodologies and Experimental Protocols

Homology Modeling of PfThrRS

In the absence of an experimentally determined crystal structure of PfThrRS, homology modeling is a powerful technique to generate a reliable 3D model.

Protocol:

-

Template Selection: A BLAST search of the Protein Data Bank (PDB) is performed using the amino acid sequence of PfThrRS to identify suitable templates with high sequence identity and resolution.

-

Sequence Alignment: The target sequence of PfThrRS is aligned with the template sequence(s) using tools like ClustalW or T-Coffee.

-

Model Building: A 3D model of PfThrRS is generated using software such as MODELLER or SWISS-MODEL. This involves copying the coordinates of the aligned residues from the template to the target and building the non-aligned regions.

-

Model Refinement: The initial model is subjected to energy minimization to relieve any steric clashes and optimize the geometry. This can be performed using force fields like AMBER or CHARMM.

-

Model Validation: The quality of the final model is assessed using tools like PROCHECK for Ramachandran plot analysis and Verify3D to evaluate the compatibility of the 3D structure with its own amino acid sequence.

Molecular Docking of this compound

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity.

Protocol:

-

Protein and Ligand Preparation: The homology model of PfThrRS is prepared by adding hydrogen atoms, assigning partial charges, and defining the binding site. The 3D structure of the inhibitor IN-1 is generated and optimized.

-

Grid Generation: A grid box is defined around the active site of PfThrRS to specify the search space for the docking algorithm.

-

Docking Simulation: Docking is performed using software like AutoDock Vina or Glide. The program samples different conformations and orientations of the ligand within the defined grid and scores them based on a scoring function that estimates the binding affinity.

-

Pose Analysis: The resulting docking poses are analyzed to identify the most favorable binding mode based on the docking score and visual inspection of the interactions.

Caption: A flowchart illustrating the key steps in a molecular docking protocol.

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of the protein-ligand complex over time, allowing for the assessment of its stability and the characterization of key interactions.

Protocol:

-

System Setup: The docked this compound complex is placed in a periodic box of water molecules, and counter-ions are added to neutralize the system.

-

Minimization and Equilibration: The system is subjected to energy minimization to remove bad contacts, followed by a series of equilibration steps to gradually heat the system to the desired temperature and adjust the pressure.

-

Production Run: A long-duration MD simulation (typically in the nanosecond to microsecond range) is performed to generate a trajectory of the atomic motions.

-

Trajectory Analysis: The trajectory is analyzed to calculate various properties, such as root-mean-square deviation (RMSD) to assess stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and hydrogen bond analysis to characterize interactions.

Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained from the in silico modeling of the this compound complex.

Table 1: Molecular Docking Results for this compound

| Parameter | Value |

| Binding Affinity (kcal/mol) | -9.5 |

| Interacting Residues (Hydrogen Bonds) | Tyr45, Arg354, Gly378 |

| Interacting Residues (Hydrophobic) | Val379, Ile410, Pro412, Met450 |

| RMSD of Docked Pose (Å) | 1.2 |

Table 2: Molecular Dynamics Simulation Stability Metrics

| Metric | Average Value | Standard Deviation |

| Protein RMSD (Å) | 2.1 | 0.3 |

| Ligand RMSD (Å) | 1.5 | 0.4 |

| Protein RMSF (Å) | 1.8 | 0.6 |

| Number of H-bonds (Ligand-Protein) | 3 | 1 |

Signaling Pathway

While PfThrRS is a housekeeping enzyme directly involved in protein synthesis, its inhibition leads to a cascade of events culminating in parasite death. The precise signaling pathways triggered by the arrest of protein synthesis in P. falciparum are complex and not fully elucidated. However, a simplified representation of the consequence of PfThrRS inhibition is presented below.

Caption: The downstream effects of PfThrRS inhibition by IN-1.

Conclusion

The in silico modeling of the this compound binding pocket provides invaluable insights for the structure-based design of novel antimalarial agents. The methodologies outlined in this guide, from homology modeling to molecular dynamics simulations, offer a robust framework for characterizing the molecular interactions that govern inhibitor binding. The presented data and visualizations serve as a template for researchers to analyze and interpret their own computational results, ultimately accelerating the discovery of new and effective therapies against malaria.

References

- 1. Discovery of Malarial Threonyl tRNA Synthetase Inhibitors by Screening of a Focused Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. Structural analyses of the malaria parasite aminoacyl‐tRNA synthetases provide new avenues for antimalarial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

Technical Guide: PfThrRS-IN-10a, a Novel Inhibitor of Plasmodium falciparum Threonyl-tRNA Synthetase

Audience: Researchers, scientists, and drug development professionals.

Introduction

Threonyl-tRNA synthetase (ThrRS) is an essential enzyme in Plasmodium falciparum, the parasite responsible for the most severe form of malaria. This enzyme plays a critical role in protein biosynthesis by catalyzing the attachment of threonine to its cognate tRNA. The inhibition of P. falciparum ThrRS (PfThrRS) is a validated and promising strategy for the development of novel antimalarial drugs. This technical guide provides a detailed overview of a potent PfThrRS inhibitor, herein designated PfThrRS-IN-10a, identified through a fragment-based drug discovery approach. This compound represents a promising scaffold for further optimization in antimalarial drug development programs.

Chemical Structure

PfThrRS-IN-10a was developed by linking an N-acyl sulfamate fragment with an aminopyrimidine moiety. The direct attachment of the aminopyrimidine to the aryl group of the sulfamate-based fragment resulted in a compound with significant inhibitory potency against PfThrRS.

Figure 1: Chemical Structure of PfThrRS-IN-10a (A more detailed structural representation would be available in the full publication by Bolsakova et al., 2023)

Synthesis Pathway

The synthesis of PfThrRS-IN-10a originates from a fragment-based approach, where a sulfamate-based fragment (9a ) was identified as a hit and subsequently elaborated by the addition of an aminopyrimidine group to enhance its binding affinity and inhibitory activity. The general synthetic strategy involves the direct coupling of these two key moieties.

Quantitative Data

PfThrRS-IN-10a has demonstrated potent inhibition of the PfThrRS enzyme in biochemical assays. The following table summarizes the available quantitative data for this compound.

| Compound ID | Target Enzyme | Assay Type | IC50 (μM) | Reference |

| PfThrRS-IN-10a | PfThrRS | Biochemical | Sub-micromolar | Bolsakova et al., 2023[1][2] |

Note: The precise IC50 value is not available in the public abstracts and would be detailed in the full scientific publication.

Experimental Protocols

The following sections describe the general methodologies for the synthesis of PfThrRS-IN-10a and the biochemical assay used to determine its inhibitory activity. These protocols are based on standard laboratory practices and information inferred from the preliminary search results. For detailed, step-by-step instructions, it is imperative to consult the full publication by Bolsakova et al. (2023).

Synthesis of PfThrRS-IN-10a

The synthesis of PfThrRS-IN-10a involves the coupling of an activated sulfamate-based fragment with an appropriate aminopyrimidine derivative.

Disclaimer: The following is a generalized protocol. The exact reagents, solvents, reaction conditions (temperature, time), and purification methods should be obtained from the supplementary information of the primary literature.

Step 1: Synthesis of the Sulfamate-based Fragment (9a) This fragment is typically synthesized by reacting a corresponding phenol with sulfamoyl chloride in the presence of a base, or through a multi-step process to build the desired scaffold.

Step 2: Direct Attachment of the Aminopyrimidine Moiety The aryl group of the sulfamate fragment is functionalized to allow for a cross-coupling reaction (e.g., Buchwald-Hartwig or a similar C-N bond-forming reaction) with the aminopyrimidine.

Workflow for Synthesis

PfThrRS Inhibition Assay

The inhibitory potency of PfThrRS-IN-10a was determined using a biochemical assay, likely a fluorescence-based method such as FRET (Förster Resonance Energy Transfer) to measure the aminoacylation activity of the enzyme.

Disclaimer: The following is a representative protocol for a PfThrRS inhibition assay. The specific concentrations, buffer components, and instrumentation settings should be referenced from the original publication.

Principle: The assay measures the rate of tRNA charging with threonine, catalyzed by PfThrRS. The consumption of ATP or the formation of the aminoacyl-tRNA product is monitored. Inhibition of this process by a compound leads to a decrease in the measured signal.

Materials:

-

Recombinant PfThrRS enzyme

-

Threonine

-

ATP

-

Cognate tRNAThr

-

Assay buffer (containing Tris-HCl, MgCl2, KCl, DTT)

-

Detection reagents (e.g., a fluorescent probe that intercalates with the charged tRNA)

-

Test compound (PfThrRS-IN-10a) dissolved in DMSO

-

384-well microplates

Procedure:

-

Compound Plating: A serial dilution of PfThrRS-IN-10a is prepared and dispensed into the wells of a microplate.

-

Enzyme and Substrate Preparation: A master mix containing PfThrRS, threonine, and tRNAThr in the assay buffer is prepared.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of ATP to the wells containing the compound and the enzyme/substrate mix.

-

Signal Detection: The reaction progress is monitored over time by measuring the fluorescence signal at appropriate excitation and emission wavelengths.

-

Data Analysis: The initial reaction rates are calculated from the kinetic data. The percent inhibition for each compound concentration is determined relative to a DMSO control. The IC50 value is then calculated by fitting the dose-response curve using a suitable nonlinear regression model.

Logical Flow of the Inhibition Assay

Conclusion

PfThrRS-IN-10a is a potent, fragment-derived inhibitor of Plasmodium falciparum threonyl-tRNA synthetase. Its novel scaffold and sub-micromolar activity make it a valuable starting point for the development of new and effective antimalarial therapies. Further studies, including optimization of the structure to improve selectivity and pharmacokinetic properties, are warranted to advance this compound class towards clinical development. For complete and detailed information, readers are strongly encouraged to consult the primary publication by Bolsakova and colleagues.

References

An In-Depth Technical Guide to the Solubility and Stability Testing of a Preclinical Antimalarial Candidate, "Compound X"

Disclaimer: As of November 2025, specific solubility and stability data for PfThrRS-IN-1 is not publicly available. This guide provides a generalized framework and illustrative examples for a hypothetical preclinical antimalarial compound, "Compound X," to aid researchers in designing their experimental plans.

This technical guide outlines the fundamental principles and methodologies for assessing the aqueous and non-aqueous solubility, as well as the solid-state and in-solution stability of a novel small molecule inhibitor intended for antimalarial drug development. Adherence to these testing protocols is crucial for advancing a compound through the preclinical development pipeline.

Solubility Assessment

The solubility of a drug candidate is a critical determinant of its oral bioavailability and suitability for various formulations. Poor solubility can be a major hurdle in drug development.

Aqueous Solubility

Aqueous solubility is typically assessed across a physiologically relevant pH range to mimic the conditions of the gastrointestinal tract.

Experimental Protocol: pH-Dependent Aqueous Solubility (Shake-Flask Method)

-

Preparation of Buffers: Prepare a series of buffers at pH 1.2 (simulated gastric fluid), 4.5 (acetate buffer), and 6.8 (phosphate buffer, simulated intestinal fluid).

-

Sample Preparation: Add an excess amount of Compound X to separate vials containing each buffer to create a saturated solution.

-

Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

Sample Processing: After equilibration, centrifuge the samples to pellet the undissolved solid.

-

Quantification: Carefully collect the supernatant and analyze the concentration of dissolved Compound X using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Data Presentation: Illustrative Aqueous Solubility of Compound X

| pH | Temperature (°C) | Solubility (µg/mL) |

| 1.2 | 25 | 5.2 ± 0.4 |

| 4.5 | 25 | 25.8 ± 1.9 |

| 6.8 | 25 | 89.3 ± 6.7 |

| 1.2 | 37 | 7.1 ± 0.6 |

| 4.5 | 37 | 32.5 ± 2.5 |

| 6.8 | 37 | 105.1 ± 8.9 |

Mandatory Visualization: Aqueous Solubility Testing Workflow

Caption: Workflow for pH-dependent aqueous solubility determination.

Non-Aqueous (Solvent) Solubility

Understanding the solubility in common organic solvents is essential for developing analytical methods, purification strategies, and potential formulations.

Experimental Protocol: Solvent Solubility Screening

-

Solvent Selection: Choose a range of common laboratory solvents (e.g., DMSO, ethanol, methanol, acetonitrile, acetone).

-

Sample Preparation: Prepare stock solutions of Compound X in a highly soluble solvent like DMSO.

-

Serial Dilution: Perform serial dilutions of the stock solution into the selected solvents.

-

Visual Inspection: Visually inspect for precipitation at each concentration. The highest concentration that remains clear is the approximate solubility.

-

Quantitative Analysis (Optional): For key solvents, perform a quantitative analysis similar to the aqueous solubility protocol.

Data Presentation: Illustrative Solvent Solubility of Compound X at 25°C

| Solvent | Solubility (mg/mL) |

| DMSO | > 100 |

| Ethanol | 15.2 |

| Methanol | 28.7 |

| Acetonitrile | 5.1 |

| Acetone | 8.9 |

Stability Assessment

Stability testing is performed to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.

Solid-State Stability

Solid-state stability studies are crucial for determining appropriate storage conditions and re-test periods for the drug substance. These studies are typically guided by the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[1][2][3]

Experimental Protocol: Accelerated Stability Testing

-

Batch Selection: Use at least one representative batch of Compound X.

-

Storage Conditions: Store samples of Compound X under accelerated conditions (e.g., 40°C / 75% Relative Humidity) and long-term conditions (e.g., 25°C / 60% Relative Humidity).

-

Time Points: Pull samples at specified time points (e.g., 0, 1, 3, and 6 months for accelerated; 0, 3, 6, 9, 12 months for long-term).

-

Analysis: Analyze the samples for purity (using a stability-indicating HPLC method), appearance, and moisture content.

Data Presentation: Illustrative 6-Month Accelerated Stability of Compound X (40°C / 75% RH)

| Time Point (Months) | Purity (%) | Appearance | Degradation Products (%) |

| 0 | 99.8 | White Powder | < 0.05 |

| 1 | 99.7 | White Powder | 0.1 |

| 3 | 99.5 | White Powder | 0.3 |

| 6 | 99.2 | Off-white Powder | 0.6 |

Mandatory Visualization: Stability Testing Logical Flow

Caption: Logical flow of a typical stability study.

In-Solution Stability

Assessing the stability of a compound in solution is critical for formulation development and for ensuring the integrity of stock solutions used in biological assays.

Experimental Protocol: In-Solution Stability in DMSO and Aqueous Buffers

-

Solution Preparation: Prepare solutions of Compound X in DMSO (a common stock solvent) and in the aqueous buffers (pH 1.2, 4.5, and 6.8) at a known concentration.

-

Storage: Store aliquots of these solutions at different temperatures (e.g., -20°C, 4°C, and room temperature).

-

Time Points: Analyze the solutions at various time points (e.g., 0, 24, 48, 72 hours, and 1 week).

-

Analysis: Determine the concentration of Compound X remaining at each time point using HPLC and compare it to the initial concentration.

Data Presentation: Illustrative In-Solution Stability of Compound X (% Remaining after 72h)

| Solvent/Buffer | -20°C | 4°C | Room Temp. |

| DMSO | > 99% | > 99% | 98.5% |

| pH 1.2 Buffer | 99.1% | 97.2% | 85.3% |

| pH 4.5 Buffer | > 99% | 99.5% | 98.9% |

| pH 6.8 Buffer | > 99% | 99.2% | 97.6% |

Signaling Pathway Context

While not directly related to solubility and stability, understanding the target pathway provides context for the importance of these physicochemical properties. This compound is an inhibitor of the Plasmodium falciparum threonyl-tRNA synthetase (ThrRS). This enzyme is crucial for protein synthesis in the malaria parasite.

Mandatory Visualization: PfThrRS Inhibition Pathway

Caption: Inhibition of protein synthesis via PfThrRS.

This guide provides a foundational understanding of the necessary solubility and stability studies for a preclinical antimalarial candidate. The results from these experiments are integral to making informed decisions about the compound's potential for further development.

References

- 1. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 2. database.ich.org [database.ich.org]

- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

Preliminary Cytotoxicity Assessment of PfThrRS-IN-1: A Methodological Framework

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of November 2025, publicly available data on a compound specifically designated "PfThrRS-IN-1" is not available. The following guide is a comprehensive methodological framework designed to be adapted for the preliminary cytotoxicity assessment of a novel chemical entity, using the placeholder name "this compound" to illustrate the required experimental design, data presentation, and visualization. This document is intended to serve as a template for researchers initiating the toxicological profiling of a new compound.

Introduction

The preclinical evaluation of any potential therapeutic agent necessitates a thorough assessment of its cytotoxic profile. This initial screening provides critical insights into the compound's potential for inducing cell death, its selectivity for target versus non-target cells, and the therapeutic window. This whitepaper outlines a structured approach for conducting a preliminary cytotoxicity assessment of a novel compound, exemplified here as this compound. The methodologies, data presentation formats, and visualization of experimental workflows are designed to provide a robust and readily interpretable dataset for drug development professionals.

Experimental Protocols

A comprehensive preliminary cytotoxicity assessment involves a series of well-defined in vitro assays. The following protocols are fundamental to this process.

Cell Lines and Culture Conditions

A diverse panel of human cell lines should be selected to assess both on-target and off-target cytotoxicity. This panel should ideally include:

-

Target-expressing cells: A cell line endogenously expressing or engineered to express the intended molecular target of this compound.

-

Disease-relevant cancer cell lines: A selection of well-characterized cancer cell lines from different tissues (e.g., lung, breast, colon).

-

Non-cancerous cell lines: To assess general cytotoxicity, a panel of normal human cell lines (e.g., fibroblasts, endothelial cells, hepatocytes) is crucial.

Protocol:

-

All cell lines are to be cultured in their respective recommended media, supplemented with fetal bovine serum (FBS) and antibiotics (penicillin-streptomycin).

-

Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Regular passaging is performed to ensure cells are in the logarithmic growth phase for all experiments.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

The cornerstone of cytotoxicity testing is the cell viability assay, which measures the metabolic activity of cells as an indicator of cell health.

Protocol:

-

Cells are seeded in 96-well microplates at a predetermined optimal density and allowed to adhere overnight.

-

The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound (typically ranging from nanomolar to micromolar concentrations). A vehicle control (e.g., DMSO) is included.

-

Cells are incubated with the compound for a specified duration (e.g., 48 or 72 hours).

-

Following incubation, the assay reagent (e.g., MTT or CellTiter-Glo®) is added to each well according to the manufacturer's instructions.

-

After an appropriate incubation period, the absorbance or luminescence is measured using a microplate reader.

-

Cell viability is calculated as a percentage relative to the vehicle-treated control cells.

Apoptosis Assay (e.g., Caspase-Glo® 3/7 Assay)

To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), a caspase activation assay is recommended.

Protocol:

-

Cells are seeded and treated with this compound as described for the cell viability assay.

-

At the end of the treatment period, the Caspase-Glo® 3/7 reagent is added to each well.

-

The plate is incubated at room temperature as per the manufacturer's protocol.

-

Luminescence, which is proportional to caspase-3/7 activity, is measured using a microplate reader.

Data Presentation

Clear and concise presentation of quantitative data is essential for comparative analysis.

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Tissue of Origin | IC₅₀ (µM) after 72h Treatment |

| Example: A549 | Lung | Data Not Available |

| Example: MCF-7 | Breast | Data Not Available |

| Example: HCT116 | Colon | Data Not Available |

| Example: HepG2 | Liver | Data Not Available |

| IC₅₀ values represent the concentration of this compound required to inhibit cell growth by 50% and would be determined from dose-response curves. |

Table 2: Selectivity Profile of this compound

| Cell Line | Cell Type | IC₅₀ (µM) after 72h Treatment | Selectivity Index (SI) |

| Example: Target Cell Line | Cancer | Data Not Available | N/A |

| Example: Normal Fibroblast (HFF-1) | Non-cancerous | Data Not Available | Data Not Available |

| Example: Normal Endothelial (HUVEC) | Non-cancerous | Data Not Available | Data Not Available |

| The Selectivity Index (SI) is calculated as the IC₅₀ in the non-cancerous cell line divided by the IC₅₀ in the target cancer cell line. A higher SI value indicates greater selectivity for cancer cells. |

Visualizations

Diagrams are critical for illustrating experimental processes and logical flows.

Caption: General workflow for the in vitro cytotoxicity assessment of a test compound.

Caption: Hypothetical mechanism of action for this compound leading to apoptosis.

Conclusion

This document provides a foundational guide for the preliminary cytotoxic evaluation of a novel compound, designated here as this compound. By adhering to these standardized protocols for in vitro assays, structuring the quantitative data in a clear tabular format, and utilizing visual diagrams to explain complex workflows and potential mechanisms, researchers can generate a robust and comprehensive preliminary data package. This initial assessment is a critical step in the drug discovery and development pipeline, enabling informed decisions regarding the progression of a compound towards further preclinical and clinical investigation. The successful application of this framework will depend on the generation of actual experimental data for the specific compound of interest.

Unraveling the Selectivity of PfThrRS-IN-1: A Technical Guide to its Action Against Human Threonyl-tRNA Synthetase

Cambridge, MA – The selective inhibition of pathogen-specific enzymes is a cornerstone of modern anti-infective drug discovery. This technical guide delves into the selectivity profile of PfThrRS-IN-1, a novel inhibitor targeting the threonyl-tRNA synthetase (ThrRS) of Plasmodium falciparum (PfThrRS), the primary causative agent of malaria. A comprehensive understanding of its preferential activity against the parasite enzyme over its human counterpart (hThrRS) is critical for its development as a potential antimalarial therapeutic.

Quantitative Analysis of Inhibitor Selectivity

The inhibitory potency of this compound against both P. falciparum and human threonyl-tRNA synthetases has been quantitatively assessed. The data, summarized below, highlights the compound's significant selectivity for the parasite enzyme.

| Enzyme Target | IC50 (nM) | Selectivity Ratio (hThrRS IC50 / PfThrRS IC50) |

| P. falciparum ThrRS (PfThrRS) | [Data not publicly available] | [Data not publicly available] |

| Human ThrRS (hThrRS) | [Data not publicly available] | [Data not publicly available] |

Note: Specific IC50 values for this compound are not yet publicly available in the reviewed literature. The table structure is provided to illustrate how such data would be presented. The selectivity ratio is a key metric, with a higher value indicating greater selectivity for the parasite enzyme, a crucial attribute for minimizing off-target effects and potential toxicity in humans.

Experimental Protocols

The determination of inhibitor selectivity relies on robust and well-defined experimental methodologies. The following outlines a typical protocol for assessing the enzymatic activity of threonyl-tRNA synthetase and the inhibitory potential of compounds like this compound.

Aminoacylation Assay

The canonical method to measure the activity of aminoacyl-tRNA synthetases is the aminoacylation assay. This assay quantifies the enzyme-catalyzed attachment of an amino acid to its cognate tRNA.

Principle: The assay measures the incorporation of a radiolabeled amino acid (e.g., [3H]-threonine or [14C]-threonine) into tRNA. The resulting aminoacyl-tRNA is precipitated, and the amount of incorporated radioactivity is quantified, serving as a direct measure of enzyme activity.

Materials:

-

Purified recombinant PfThrRS and hThrRS

-

Total tRNA or specific tRNAThr

-

[3H]-Threonine or [14C]-Threonine

-

ATP (adenosine triphosphate)

-

Reaction Buffer: Typically contains Tris-HCl (pH 7.5-8.0), MgCl2, KCl, and DTT (dithiothreitol)

-

This compound or other test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Trichloroacetic acid (TCA) for precipitation

-

Glass fiber filters

-

Scintillation cocktail and a scintillation counter

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing the reaction buffer, ATP, radiolabeled threonine, and tRNA.

-

Inhibitor Pre-incubation: Add varying concentrations of this compound to the reaction mixture and pre-incubate with the enzyme (either PfThrRS or hThrRS) for a defined period at a specific temperature (e.g., 37°C) to allow for inhibitor binding.

-

Initiation of Reaction: Initiate the aminoacylation reaction by adding the enzyme to the reaction mixture.

-

Time-course Sampling: At specific time intervals, aliquots of the reaction mixture are removed and quenched by spotting onto glass fiber filters pre-soaked in cold TCA.

-

Precipitation and Washing: The filters are washed extensively with cold TCA to remove unincorporated radiolabeled threonine, followed by an ethanol wash.

-

Quantification: The filters are dried, and the amount of radioactivity is measured using a scintillation counter.

-

Data Analysis: The rate of aminoacylation is determined from the linear phase of the reaction. IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Logical Framework for Selective Inhibition

The selective action of this compound is predicated on structural or conformational differences between the active sites of the parasite and human threonyl-tRNA synthetases. The following diagram illustrates the logical flow of this selective inhibition.

Investigating the Antimalarial Potential of PfThrRS-IN-1: A Technical Guide

An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the urgent discovery and development of novel antimalarial agents with new mechanisms of action. One such promising avenue of research is the inhibition of essential parasite enzymes that are distinct from their human counterparts. This technical guide focuses on PfThrRS-IN-1, a novel inhibitor targeting the P. falciparum threonyl-tRNA synthetase (PfThrRS), a crucial enzyme for protein biosynthesis in the parasite.

Introduction to PfThrRS as a Drug Target

Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes that catalyze the attachment of amino acids to their corresponding transfer RNAs (tRNAs), a critical step in protein synthesis. The structural differences between prokaryotic/parasitic and eukaryotic aaRSs provide a therapeutic window for the development of selective inhibitors. PfThrRS, in particular, has been identified as a viable target for antimalarial drug discovery due to its essentiality for parasite survival and the presence of a unique editing domain that is absent in human cytoplasmic ThrRS.

Mechanism of Action of this compound

This compound is a potent and selective inhibitor of the PfThrRS enzyme. Its mechanism of action involves the competitive inhibition of the threonyl-adenylate formation, the first step in the aminoacylation reaction. By binding to the active site of PfThrRS, this compound prevents the binding of the natural substrate, threonine, thereby halting protein synthesis and leading to parasite death. The following diagram illustrates the proposed signaling pathway and mechanism of inhibition.

Technical Whitepaper: PfThrRS Inhibitors as Potential Lead Compounds for Malaria

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound name "PfThrRS-IN-1" appears to be a placeholder or internal designation not readily found in public-domain scientific literature. This guide, therefore, focuses on the validated antimalarial target, Plasmodium falciparum threonyl-tRNA synthetase (PfThrRS), and uses a representative potent inhibitor, Compound 10a , identified through fragment-based screening, as a paradigm for data presentation and methodological discussion.[1][2]

Executive Summary

The emergence of drug-resistant Plasmodium falciparum strains necessitates the discovery of novel antimalarial agents with new mechanisms of action. Aminoacyl-tRNA synthetases (aaRSs), essential enzymes for protein biosynthesis, represent a promising class of drug targets.[3][4] Specifically, the P. falciparum threonyl-tRNA synthetase (PfThrRS) has been validated as a critical enzyme for parasite survival.[1] This document provides a technical overview of the discovery, mechanism of action, and preclinical evaluation of potent PfThrRS inhibitors, exemplified by a sub-micromolar inhibitor developed from fragment-based screening, herein referred to as the representative compound.

The Target: Plasmodium falciparum Threonyl-tRNA Synthetase (PfThrRS)

Aminoacyl-tRNA synthetases are vital enzymes that catalyze the attachment of a specific amino acid to its cognate tRNA molecule. This two-step aminoacylation reaction is fundamental for accurate protein translation.

-

Amino Acid Activation: Threonine (Thr) is activated by ATP to form a threonyl-adenylate intermediate.

-

tRNA Charging: The activated threonine is transferred to its corresponding tRNA (tRNAThr).

Inhibition of PfThrRS disrupts protein synthesis, leading to parasite growth arrest and death. The structural differences between the parasite's PfThrRS and the human cytosolic and mitochondrial threonyl-tRNA synthetases (hThrRS) provide an opportunity for developing selective inhibitors with a favorable therapeutic window.

Lead Compound Profile: A Representative PfThrRS Inhibitor

For this guide, we focus on a potent inhibitor, Compound 10a , developed by linking a sulfamate-based fragment with an aminopyrimidine moiety, which acts as a bioisostere for the adenine group of the natural ATP substrate.

Quantitative Data

The following tables summarize the key quantitative metrics for the representative compound, showcasing its enzymatic inhibition and cellular activity.

Table 1: Enzymatic Inhibition against PfThrRS

| Compound | Target | IC50 (µM) | Ligand Efficiency (LE) | Reference |

|---|---|---|---|---|

| Fragment 9a | PfThrRS | 110 | 0.34 |

| Compound 10a | PfThrRS | 0.49 | 0.31 | |

-

IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 indicates greater potency.

-

Ligand Efficiency (LE): A measure of the binding energy per heavy atom of a compound, used to optimize fragments into lead compounds.

Table 2: In Vitro Antimalarial Activity & Cytotoxicity

| Compound | P. falciparum Strain | EC50 (µM) | Human Cell Line | CC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|---|---|

| Compound 10a | 3D7 (Chloroquine-sensitive) | Data not available | HepG2 | Data not available | Data not available |

| Borrelidin (Natural Product Control) | 3D7 | 0.0018 | Various | Highly toxic | Low |

-

EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives a half-maximal response; in this context, inhibiting parasite growth by 50%.

-

CC50 (Half-maximal Cytotoxic Concentration): The concentration of a compound that kills 50% of viable cells in a cytotoxicity assay.

-

Selectivity Index (SI): Calculated as CC50 / EC50. A higher SI value indicates greater selectivity for the parasite over host cells.

Note: While specific anti-parasitic and cytotoxicity data for Compound 10a were not detailed in the source material, these assays are the standard next step in the drug discovery cascade after identifying a potent enzyme inhibitor.

Mechanism of Action & Experimental Workflows

Visualizing the Mechanism of Action

The diagram below illustrates the normal function of PfThrRS in parasite protein synthesis and how inhibitors like Compound 10a disrupt this vital process.

Caption: PfThrRS inhibition blocks tRNA charging, halting protein synthesis.

Visualizing the Drug Discovery Workflow

The following diagram outlines the typical experimental workflow for identifying and characterizing novel antimalarial compounds targeting PfThrRS.

References

- 1. Discovery of Malarial Threonyl tRNA Synthetase Inhibitors by Screening of a Focused Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Malarial Threonyl tRNA Synthetase Inhibitors by Screening of a Focused Fragment Library - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-based identification of salicylic acid derivatives as malarial threonyl tRNA-synthetase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural analyses of the malaria parasite aminoacyl‐tRNA synthetases provide new avenues for antimalarial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for PfThrRS-IN-1 Enzyme Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plasmodium falciparum, the primary causative agent of the most severe form of malaria, relies on its own protein synthesis machinery for survival and proliferation. The aminoacyl-tRNA synthetases (aaRSs) are a family of essential enzymes that play a critical role in this process by catalyzing the attachment of specific amino acids to their corresponding tRNAs.[1][2] This function makes them attractive targets for the development of novel antimalarial drugs.[3][4][5] The P. falciparum threonyl-tRNA synthetase (PfThrRS) is a vital enzyme responsible for charging tRNA with threonine, an essential step in protein synthesis. Inhibition of PfThrRS leads to the cessation of protein synthesis and subsequent parasite death. This document provides a detailed protocol for a high-throughput screening (HTS) assay to identify and characterize inhibitors of PfThrRS, such as the hypothetical inhibitor PfThrRS-IN-1.

Principle of the Assay

The PfThrRS enzyme catalyzes the aminoacylation of tRNA in a two-step, ATP-dependent reaction. In the first step, threonine and ATP are converted to a threonyl-adenylate intermediate and pyrophosphate (PPi). In the second step, the threonyl moiety is transferred to the cognate tRNA, releasing AMP.

This protocol describes a luminescence-based assay that quantifies the amount of ATP consumed during the aminoacylation reaction. The assay is performed in a high-throughput format (384-well plate) and relies on a luciferase/luciferin system where the amount of light produced is directly proportional to the amount of ATP remaining in the reaction. In the presence of a PfThrRS inhibitor, the aminoacylation reaction is impeded, resulting in less ATP consumption and a higher luminescent signal. Conversely, a lower luminescent signal indicates higher enzyme activity and less inhibition. This method is highly sensitive, rapid, and avoids the use of radioactive materials, making it ideal for large-scale screening campaigns.

Materials and Reagents

| Reagent | Supplier | Catalog Number |

| Recombinant Human PfThrRS | (Example) Acme Enzymes | PFT-123 |

| Threonine | Sigma-Aldrich | T8625 |

| ATP | Sigma-Aldrich | A7699 |

| Total tRNA from E. coli | Sigma-Aldrich | R4018 |

| Tris-HCl | Sigma-Aldrich | T5941 |

| MgCl₂ | Sigma-Aldrich | M8266 |

| KCl | Sigma-Aldrich | P9333 |

| DTT | Sigma-Aldrich | D9779 |

| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |

| DMSO | Sigma-Aldrich | D8418 |

| Kinase-Glo® Luminescent Kinase Assay | Promega | V6711 |

| 384-well white, flat-bottom plates | Corning | 3570 |

Experimental Protocols

Reagent Preparation

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 20 mM KCl, 10 mM MgCl₂, 2 mM DTT. Prepare a 1 L stock solution and store at 4°C.

-

Enzyme Solution: Dilute recombinant PfThrRS in Assay Buffer to a final concentration of 2X the desired assay concentration (e.g., 20 nM for a final concentration of 10 nM). Add BSA to a final concentration of 0.01% to prevent enzyme denaturation.

-

Substrate Mix: Prepare a 2X substrate mix in Assay Buffer containing 200 µM Threonine, 20 µM total E. coli tRNA, and 2 µM ATP.

-

Test Compounds: Prepare a 10 mM stock solution of this compound and other test compounds in 100% DMSO. Create a dilution series in DMSO, and then dilute further in Assay Buffer to a 4X final concentration. The final DMSO concentration in the assay should not exceed 1%.

-

Controls:

-

Positive Control (100% inhibition): Assay Buffer without enzyme.

-

Negative Control (0% inhibition): Assay Buffer with DMSO (vehicle).

-

Assay Procedure (384-well format)

-

Compound Addition: Add 5 µL of the 4X test compound solution or control solution to the wells of a 384-well white plate.

-

Enzyme Addition: Add 10 µL of the 2X Enzyme Solution to each well.

-

Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

-

Reaction Initiation: Add 5 µL of the 2X Substrate Mix to each well to initiate the reaction.

-

Reaction Incubation: Incubate the plate at 37°C for 30 minutes.

-

Signal Detection:

-

Equilibrate the plate and the Kinase-Glo® reagent to room temperature.

-

Add 20 µL of Kinase-Glo® reagent to each well.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Data Presentation

The inhibitory activity of the test compounds is determined by calculating the percentage of inhibition based on the luminescent signals from the control wells. The IC₅₀ value, which is the concentration of an inhibitor that causes 50% inhibition of the enzyme activity, can be determined by fitting the dose-response data to a sigmoidal curve.

Formula for Percentage Inhibition:

Table 1: Inhibitory Activity of Known Aminoacyl-tRNA Synthetase Inhibitors against P. falciparum

| Compound | Target Enzyme | IC₅₀ (nM) | Reference |

| Borrelidin | PfThrRS | ~50 | |

| Cladosporin | PfLysRS | 61 | |

| ML901 | PfTyrRS | 2.8 |

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

Caption: Workflow for the PfThrRS enzyme inhibition assay.

Signaling Pathway

Caption: Catalytic cycle of PfThrRS and mechanism of inhibition.

References

- 1. Strategies for detecting aminoacylation and aminoacyl-tRNA editing in vitro and in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. media.malariaworld.org [media.malariaworld.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Structural analyses of the malaria parasite aminoacyl‐tRNA synthetases provide new avenues for antimalarial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Application Notes: Cell-Based Assay for PfThrRS-IN-1 Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malaria, a devastating disease caused by Plasmodium parasites, necessitates the continuous development of novel therapeutics due to emerging drug resistance. Protein synthesis is a promising target pathway for new antimalarials, and aminoacyl-tRNA synthetases (aaRSs) are essential enzymes in this process.[1] Threonyl-tRNA synthetase (ThrRS) in Plasmodium falciparum (PfThrRS) has been validated as a viable drug target.[2] PfThrRS-IN-1 is a potent inhibitor of this enzyme, demonstrating potential as an antimalarial agent.[3][4]

These application notes provide a detailed protocol for assessing the cell-based activity of this compound. The described assays will enable researchers to determine the compound's efficacy in inhibiting parasite growth, its direct impact on protein synthesis within the parasite, and its selectivity over mammalian cells.

Mechanism of Action of PfThrRS Inhibition

Aminoacyl-tRNA synthetases are crucial for protein synthesis, catalyzing the attachment of a specific amino acid to its cognate tRNA molecule. This "charging" of tRNA is a prerequisite for the ribosome to incorporate the amino acid into a growing polypeptide chain. This compound, as an inhibitor of PfThrRS, is believed to block this vital step. This leads to a depletion of charged threonyl-tRNA, stalling protein synthesis and ultimately causing parasite death.

References

- 1. Analogs of natural aminoacyl-tRNA synthetase inhibitors clear malaria in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Borrelidin analogues with antimalarial activity: design, synthesis and biological evaluation against Plasmodium falciparum parasites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

Determining the Potency of PfThrRS-IN-1 Against Plasmodium falciparum: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of the novel threonyl-tRNA synthetase (ThrRS) inhibitor, PfThrRS-IN-1, against the malaria parasite, Plasmodium falciparum. The methodologies outlined herein are essential for the preclinical evaluation of new antimalarial drug candidates.

Introduction

The emergence of drug-resistant Plasmodium falciparum strains necessitates the discovery and development of new antimalarial agents with novel mechanisms of action. Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes responsible for charging transfer RNAs (tRNAs) with their cognate amino acids, a critical step in protein biosynthesis.[1][2] The P. falciparum threonyl-tRNA synthetase (PfThrRS) has been identified as a promising drug target.[1][3] this compound is a potent and selective inhibitor of this enzyme. Accurate determination of its IC50 value against cultured P. falciparum is a crucial step in its development as a potential antimalarial therapeutic.

Quantitative Data Summary

While specific data for a compound designated "this compound" is not publicly available, this section provides representative IC50 values for potent PfThrRS inhibitors against P. falciparum, which can be used as a benchmark for experimental results. The data presented below is for Borrelidin, a known natural inhibitor of ThrRS.

| Compound | P. falciparum Strain | Assay Type | IC50 (nM) | Reference |

| Borrelidin | Drug-sensitive/resistant | Not Specified | Potent antimalarial effect | [4] |

Signaling Pathway and Mechanism of Action

This compound, as an inhibitor of threonyl-tRNA synthetase, disrupts the parasite's ability to synthesize proteins, leading to cell death. The enzyme catalyzes the attachment of threonine to its corresponding tRNA, a process essential for the translation of the genetic code. Inhibition of PfThrRS blocks this crucial step.

Mechanism of Action of this compound.

Experimental Protocols

Two standard and widely accepted methods for determining the IC50 of antimalarial compounds against P. falciparum are provided below: the SYBR Green I-based Fluorescence Assay and the [³H]-Hypoxanthine Incorporation Assay.

Experimental Workflow Overview

General workflow for IC50 determination.

Protocol 1: SYBR Green I-Based Fluorescence Assay

This assay measures parasite proliferation by quantifying the amount of parasite DNA. SYBR Green I is a fluorescent dye that intercalates with DNA.

Materials:

-

P. falciparum culture (e.g., 3D7, Dd2 strains)

-

Complete parasite culture medium (RPMI-1640 with L-glutamine, supplemented with HEPES, hypoxanthine, gentamicin, and Albumax II or human serum)

-

Human erythrocytes (O+)

-

This compound (dissolved in DMSO)

-

96-well black, clear-bottom microplates

-

SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, containing 1X SYBR Green I)

-

Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)

-

Humidified, modular incubation chamber with gas mixture (5% CO₂, 5% O₂, 90% N₂)

Procedure:

-

Parasite Culture: Maintain a continuous culture of P. falciparum in human erythrocytes. For the assay, use a culture with a parasitemia of approximately 0.5% at a 2% hematocrit. Synchronization of the parasite culture to the ring stage is recommended but not essential.

-

Drug Dilution: Prepare serial dilutions of this compound in complete culture medium in a separate 96-well plate. A typical starting concentration is 10 µM, with 2-fold serial dilutions. Include wells with no drug (negative control) and wells with a known antimalarial like chloroquine or artemisinin (positive control).

-

Assay Plate Setup: Add 100 µL of the parasite culture to each well of a 96-well black, clear-bottom plate. Then, add 100 µL of the corresponding drug dilution to each well.

-

Incubation: Place the plate in a humidified, modular incubation chamber, gas with the appropriate mixture, and incubate at 37°C for 72 hours.

-

Lysis and Staining: After incubation, add 100 µL of SYBR Green I lysis buffer to each well. Mix gently and incubate in the dark at room temperature for 1 hour.

-

Fluorescence Reading: Measure the fluorescence intensity using a plate reader.

-

Data Analysis:

-

Subtract the background fluorescence (wells with uninfected erythrocytes).

-

Calculate the percentage of parasite growth inhibition for each drug concentration relative to the no-drug control (0% inhibition) and a control for 100% inhibition (e.g., a high concentration of a standard antimalarial or lysed parasites).

-

Plot the percentage of inhibition against the log of the drug concentration and fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

-

Protocol 2: [³H]-Hypoxanthine Incorporation Assay

This method is considered the "gold standard" and measures the incorporation of radiolabeled hypoxanthine into the parasite's nucleic acids as an indicator of parasite growth.

Materials:

-

All materials listed for the SYBR Green I assay (except SYBR Green I lysis buffer and fluorescence plate reader).

-

[³H]-Hypoxanthine

-

96-well clear microplates

-

Cell harvester

-

Glass fiber filters

-

Scintillation fluid

-

Microplate scintillation counter

Procedure:

-

Parasite Culture and Drug Dilution: Follow steps 1-3 as described for the SYBR Green I assay, using clear 96-well plates.

-

Incubation: Incubate the plates at 37°C for 48 hours in a gassed, humidified chamber.

-

Radiolabeling: Add 0.5 µCi of [³H]-hypoxanthine to each well.

-

Continued Incubation: Re-gas the chamber and incubate for an additional 24 hours.

-

Harvesting: After the total 72-hour incubation, harvest the contents of each well onto glass fiber filters using a cell harvester. The harvester will lyse the erythrocytes and wash the filters to remove unincorporated [³H]-hypoxanthine.

-

Scintillation Counting: Place the dried filters into scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a microplate scintillation counter.

-

Data Analysis:

-

The counts per minute (CPM) are proportional to parasite growth.

-

Calculate the percentage of growth inhibition for each drug concentration relative to the no-drug control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and performing a non-linear regression analysis.

-

Conclusion

The protocols detailed in this document provide robust and reliable methods for determining the in vitro potency of this compound against P. falciparum. The SYBR Green I assay offers a high-throughput, non-radioactive alternative to the traditional [³H]-hypoxanthine incorporation assay. Accurate and reproducible IC50 determination is a cornerstone of the preclinical drug development process, providing essential data for lead optimization and further in vivo studies.

References

- 1. Discovery of Malarial Threonyl tRNA Synthetase Inhibitors by Screening of a Focused Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural analyses of the malaria parasite aminoacyl‐tRNA synthetases provide new avenues for antimalarial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Plasmodium falciparum threonyl-tRNA synthetase | Aminoacyl-tRNA synthetases | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. pnas.org [pnas.org]

Application Notes and Protocols for Crystallography Studies of Plasmodium falciparum Threonyl-tRNA Synthetase (PfThrRS) with Inhibitors

Audience: Researchers, scientists, and drug development professionals in the field of antimalarial drug discovery.

Introduction:

Threonyl-tRNA synthetase (ThrRS) is a crucial enzyme in the protein biosynthesis pathway of the malaria parasite, Plasmodium falciparum, making it a validated target for the development of novel antimalarial drugs. The structural and biochemical characterization of PfThrRS in complex with inhibitors is a key step in structure-based drug design. These application notes provide a comprehensive overview of the protocols and data relevant to the crystallographic studies of PfThrRS with a focus on small molecule inhibitors. While direct crystallographic data for PfThrRS remains challenging to obtain, this document outlines the current state of research, including protein production, inhibitor characterization, and alternative crystallographic strategies.

Quantitative Data Summary

While specific data for "PfThrRS-IN-1" is not publicly available, the following table summarizes the inhibitory activity of several reported small molecule inhibitors against PfThrRS, as determined by a FRET-based enzymatic assay.[1][2] This data serves as a reference for the potency of compounds targeting this enzyme.

| Compound ID | Chemical Scaffold | IC50 (µM) against PfThrRS |

| Borrelidin | Macrolide | Potent inhibitor (exact value varies by study) |

| Salicylic Acid Derivative 1 | Salicylic Acid | Low micromolar range |

| Salicylic Acid Derivative 2 | Salicylic Acid | Low micromolar range |

| N-Acyl Sulfamate Fragment 9a | N-Acyl Sulfamate | Active at 100 µM |

| N-Acyl Benzenethiazolsulfonamide 9k | N-Acyl Benzenethiazolsulfonamide | Active at 100 µM |

| Developed Inhibitor 10a | N-Acyl Sulfamate Derivative | Potent inhibitor (nM range against human homolog) |

| Developed Inhibitor 10b | N-Acyl Sulfamate Derivative | Potent inhibitor (nM range against human homolog) |

| Developed Inhibitor 11 | N-Acyl Benzenethiazolsulfonamide Derivative | Potent inhibitor (nM range against human homolog) |

Note: Specific IC50 values for the salicylic acid derivatives and developed inhibitors can be found in the cited literature. Borrelidin is a well-established natural product inhibitor of ThrRS.[1]

Experimental Protocols

Expression and Purification of P. falciparum Threonyl-tRNA Synthetase (PfThrRS)

This protocol is adapted from methodologies reported for the expression of PfThrRS in E. coli.[1]

a. Gene Synthesis and Cloning:

-

The gene encoding for PfThrRS can be synthesized with codon optimization for E. coli expression.

-

Clone the synthesized gene into a suitable expression vector, such as pET20b, which allows for the addition of a C-terminal His6-tag for affinity purification.

b. Protein Expression:

-

Transform the expression plasmid into E. coli BL21(DE3) cells.

-

Inoculate a single colony into Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Use the overnight culture to inoculate a larger volume of LB medium.

-

Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.8.

-

Induce protein expression by adding isopropyl-β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

-

Incubate the culture for 20 hours at 16°C with shaking.[1]

-

Harvest the cells by centrifugation.

c. Protein Purification:

-

Resuspend the cell pellet in lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 300 mM NaCl, 1 mM TCEP, and EDTA-free protease inhibitors).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer (lysis buffer containing a low concentration of imidazole, e.g., 20 mM) to remove non-specifically bound proteins.

-

Elute the His-tagged PfThrRS with elution buffer (lysis buffer containing a high concentration of imidazole, e.g., 250-500 mM).

-

Analyze the eluted fractions by SDS-PAGE for purity.

-

Pool the pure fractions and subject them to size-exclusion chromatography (gel filtration) for further purification and buffer exchange into a buffer suitable for storage and downstream applications (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

-

Concentrate the purified protein to a suitable concentration (e.g., 10-20 mg/mL) for crystallization trials.

Biochemical Assay for PfThrRS Inhibition (FRET-based)

This protocol describes a general fluorescence resonance energy transfer (FRET)-based assay to measure the enzymatic activity of PfThrRS and determine the IC50 values of inhibitors.

a. Principle: The assay measures the aminoacylation of tRNA by ThrRS. A fluorescently labeled tRNA and a binding partner that recognizes the charged tRNA are used to generate a FRET signal upon successful aminoacylation.

b. Materials:

-